N-[3-(hydroxymethyl)oxolan-3-yl]-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide
Description
N-[3-(hydroxymethyl)oxolan-3-yl]-4,5-dihydrobenzogbenzothiole-2-carboxamide is a complex organic compound that features a unique combination of a benzothiole ring and an oxolane ring
Properties
IUPAC Name |
N-[3-(hydroxymethyl)oxolan-3-yl]-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c20-10-18(7-8-22-11-18)19-17(21)15-9-13-6-5-12-3-1-2-4-14(12)16(13)23-15/h1-4,9,20H,5-8,10-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMKMEODXGQTID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)NC4(CCOC4)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(hydroxymethyl)oxolan-3-yl]-4,5-dihydrobenzogbenzothiole-2-carboxamide typically involves multiple steps:
Formation of the Benzothiole Ring: The benzothiole ring can be synthesized through a cyclization reaction involving a suitable thiol and a halogenated aromatic compound under basic conditions.
Oxolane Ring Introduction: The oxolane ring is introduced via a nucleophilic substitution reaction where a hydroxymethyl group is added to a pre-formed oxolane ring.
Amide Bond Formation: The final step involves the formation of the carboxamide group through a condensation reaction between the carboxylic acid derivative of the benzothiole and an amine derivative of the oxolane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution at the hydroxymethyl group.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the carboxamide group.
Functionalized Oxolanes: From substitution reactions at the hydroxymethyl group.
Scientific Research Applications
Chemistry
In organic synthesis, N-[3-(hydroxymethyl)oxolan-3-yl]-4,5-dihydrobenzogbenzothiole-2-carboxamide serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may allow it to interact with biological targets such as enzymes or receptors, leading to therapeutic effects. Research is ongoing to explore its efficacy in treating various diseases.
Industry
In the materials science industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its ability to undergo various chemical modifications makes it a valuable building block for advanced materials.
Mechanism of Action
The mechanism by which N-[3-(hydroxymethyl)oxolan-3-yl]-4,5-dihydrobenzogbenzothiole-2-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may bind to specific enzymes or receptors, altering their activity and leading to therapeutic outcomes. The exact pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(hydroxymethyl)oxolan-3-yl]-4,5-dihydrobenzogbenzothiole-2-carboxamide shares similarities with other benzothiole derivatives and oxolane-containing compounds.
- Benzothiole Derivatives : Compounds like benzothiazole and benzothiophene have similar sulfur-containing aromatic rings.
- Oxolane Derivatives : Compounds such as tetrahydrofuran (THF) and its derivatives share the oxolane ring structure.
Uniqueness
What sets N-[3-(hydroxymethyl)oxolan-3-yl]-4,5-dihydrobenzogbenzothiole-2-carboxamide apart is the combination of the benzothiole and oxolane rings in a single molecule, providing unique chemical and physical properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
